Product packaging for 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole(Cat. No.:)

2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole

Cat. No.: B5526170
M. Wt: 274.3 g/mol
InChI Key: GUAXPGDMECORKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole is a conjugated organic molecule based on the fused aromatic thiazolo[5,4-d]thiazole core, which is recognized for its high electron affinity and charge-carrier mobility . This derivative is specifically engineered for advanced materials science applications, serving as a key building block in the development of organic electronic devices. Its primary research value lies in its application as an electron-acceptor material and emitter in organic light-emitting diodes (OLEDs), as an electron-transport component in organic field-effect transistors (OFETs), and as a donor material in bulk-heterojunction organic photovoltaics (OPV) . The rigid, planar structure of the thiazolo[5,4-d]thiazole unit, often extended by furan rings, promotes strong π-π stacking in the solid state, which is a critical parameter for efficient charge transport in semiconductor films . In electrochemiluminescence (ECL)-based sensing platforms, close structural analogues of this compound, such as those with tetraphenylethylene substituents, have demonstrated excellent aggregation-induced electrochemiluminescence (AIECL) properties. These properties make them highly sensitive luminophores for constructing immunosensors, for instance, in the detection of mycotoxins like aflatoxin B1 . Furthermore, the broader class of thiazole derivatives is extensively investigated in medicinal chemistry for their diverse biological activities, which include antitumor, antimicrobial, and antioxidant properties . This compound is provided for research purposes to explore these and other potential applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6N2O2S2 B5526170 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(furan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2S2/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAXPGDMECORKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Di Furan 2 Yl Thiazolo 5,4 D Thiazole

Strategies for Thiazolo[5,4-d]thiazole (B1587360) Core Formation

The formation of the central TzTz backbone is the critical step in the synthesis, with the Ketcham reaction being the foundational method. However, its limitations have spurred the development of alternative, more efficient, and environmentally friendly routes.

The primary and most established method for synthesizing 2,5-disubstituted thiazolo[5,4-d]thiazoles is the Ketcham reaction. scite.ai First reported by Johnson and Ketcham, this process involves the condensation of dithiooxamide (B146897) with an aromatic aldehyde. researchgate.net The reaction is a multistep sequence that includes Schiff-base condensation, intramolecular cyclization, and oxidation to form the final fused aromatic TzTz system. researchgate.netresearchgate.net

Despite its straightforward approach, the Ketcham reaction presents several challenges. The process is often stepwise, which can lead to the formation of stable intermediates and various by-products, complicating purification and reducing yields. researchgate.net Investigations into the reaction mechanism for furan-substituted derivatives have identified the formation of stable imine-type intermediates. researchgate.net A proposed mechanism suggests that the condensation of two equivalents of furan-2-carbaldehyde with dithiooxamide can lead to these isolable by-products. researchgate.net The reaction conditions can be harsh, and issues such as resinification of the reaction mixture have been noted, particularly when using dimethyl sulfoxide (DMSO) as a solvent at high temperatures. scite.ai

In response to the drawbacks of traditional methods, which often utilize hazardous solvents, greener synthetic alternatives have been developed. mdpi.com One significant advancement is the use of deep eutectic solvents (DES) as a reaction medium. mdpi.com A straightforward and eco-friendly protocol has been established that involves condensing an aromatic aldehyde with dithiooxamide in a DES mixture, yielding the desired thiazolo[5,4-d]thiazole without the need for extensive purification. mdpi.com

Initially, a common DES mixture of L-proline and glycerol was tested, but this led to the degradation of dithiooxamide at the required temperatures. mdpi.com Further optimization led to the development of a more stable and efficient system. Other green synthetic strategies for thiazole (B1198619) derivatives in general include the use of microwave irradiation, ultrasound, and non-toxic catalysts, which minimize waste and reduce reaction times. researchgate.netbepls.com

Furan (B31954) Ring Introduction and Functionalization

The introduction of furan rings at the 2 and 5 positions of the TzTz core is crucial for tuning the electronic and optical properties of the final compound.

The most direct method for introducing furan-2-yl groups onto the thiazolo[5,4-d]thiazole core is accomplished during the core's formation via the Ketcham reaction. researchgate.net By using furan-2-carbaldehyde as the aldehyde starting material, the synthesis directly yields 2,5-di(furan-2-yl)thiazolo[5,4-d]thiazole. This one-step double condensation is the most common and practical approach for creating symmetrically substituted TzTz derivatives. researchgate.netresearchgate.net

The this compound unit serves as an excellent building block for larger, π-conjugated systems known as chromophores. A novel D–π–A–π–D type linear chromophore, designated RFTzR, has been synthesized where the furan-bridged thiazolo[5,4-d]thiazole acts as the central acceptor (A) unit. researchgate.net The synthesis of this complex chromophore was achieved in good yield under an inert atmosphere. researchgate.net The introduction of terminal alkyl groups via thiophene (B33073) spacers significantly improved the solubility of the chromophore in common organic solvents, a critical factor for its application in solution-processed organic solar cells. researchgate.net Purification of the final product was performed using column chromatography. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for overcoming the challenges of low yields and by-product formation associated with the classical Ketcham reaction. researchgate.netresearchgate.net Significant improvements have been achieved by moving to greener solvent systems.

A systematic optimization study led to the development of a highly efficient protocol using a mixture of L-proline and ethylene (B1197577) glycol (in a 1:50 ratio) as the deep eutectic solvent. mdpi.com The addition of sodium metabisulfite as an auxiliary oxidant was found to be beneficial. The optimized conditions of heating at 130 °C for one hour resulted in the synthesis of eight different thiazolo[5,4-d]thiazoles with yields ranging from 20% to 75%. mdpi.com These yields were reported to be equal to or better than those of previously established procedures, while being conducted under safer, eco-friendly conditions. mdpi.comresearchgate.net

The table below summarizes the optimized reaction conditions using a deep eutectic solvent system compared to classical methods.

ParameterClassical Ketcham ReactionOptimized DES Method
Solvent Hazardous organic solvents (e.g., DMSO)L-proline:Ethylene Glycol (1:50)
Temperature Often >130 °C130 °C
Time Can be several hours (e.g., 3h)1 hour
Additives Typically noneSodium Metabisulfite (oxidant)
Yield Low to moderateModerate to good (20-75%)
Workup Often requires extensive purificationSimplified, direct product

Purification Techniques for Monomer Synthesis

The purification of this compound is a critical step to ensure the high purity required for its use in subsequent applications, such as the synthesis of π-conjugated chromophores for organic solar cells. researchgate.net The methodologies employed are designed to remove unreacted starting materials, by-products, and other impurities. The choice of purification technique often depends on the scale of the synthesis and the nature of the impurities present. Common methods for this class of compounds include column chromatography, recrystallization, and simple washing procedures.

Column Chromatography

Flash column chromatography is a frequently utilized method for the purification of this compound. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase. For this specific monomer, silica (B1680970) gel is commonly used as the stationary phase. researchgate.net The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity to separate the desired compound from impurities.

One documented method for the purification of this compound involves flash column chromatography performed on a column packed with silica gel (300–400 mesh). researchgate.net A solvent mixture of hexane and dichloromethane (B109758) (DCM) in a 1:1 volume ratio is used as the eluent to isolate the final product. researchgate.net For other, structurally related thiazolo[5,4-d]thiazole derivatives, different elution systems such as dichloromethane followed by mixtures of dichloromethane and methanol have been employed. unimi.it

Recrystallization and Washing

While column chromatography is effective, other purification techniques such as recrystallization and washing are also prevalent for the thiazolo[5,4-d]thiazole family of compounds. Recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. For a derivative of the target compound, recrystallization from a dichloromethane and methanol mixture has been reported. researchgate.net

In some synthetic protocols for thiazolo[5,4-d]thiazoles, the desired product precipitates from the reaction mixture and can be purified by simple washing. mdpi.com Common washing solvents include water, methanol, ethanol, acetone, and diethyl ether. unimi.itmdpi.commdpi.com This straightforward procedure can be effective when the product has low solubility in the washing solvents while the impurities are readily soluble. For instance, some syntheses are designed to allow the desired thiazolo[5,4-d]thiazole to precipitate in pure form upon the addition of water to the reaction mixture, thereby avoiding the need for more intensive methods like column chromatography. mdpi.com

The following table summarizes the purification techniques reported for this compound and related compounds.

CompoundPurification TechniqueStationary PhaseEluent / Solvent System
This compoundFlash Column ChromatographySilica gel (300-400 mesh)Hexane : Dichloromethane (1:1, v/v)
Various aryl-thiazolo[5,4-d]thiazole derivativesColumn ChromatographySilica gelDichloromethane, CH2Cl2/MeOH
Various aryl-thiazolo[5,4-d]thiazole derivativesRecrystallization & WashingN/AMethanol, Diethyl ether
Thiazolo[5,4-d]thiazole derivativesPrecipitation & WashingN/AWater, Ethanol
2,5-bis(5-bromofuran-2-yl)thiazolo[5,4-d]thiazole derivativeRecrystallizationN/ADichloromethane : Methanol (2:1)

Advanced Spectroscopic and Electrochemical Characterization Techniques for Investigating 2,5 Di Furan 2 Yl Thiazolo 5,4 D Thiazole

High-Resolution Structural Elucidation Methodologies

The precise determination of the molecular structure of 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole is crucial for understanding its electronic conjugation, molecular packing, and, consequently, its performance in electronic devices. High-resolution structural elucidation techniques, such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, provide invaluable insights into its three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are utilized for complete structural assignment in solution.

Solid-state NMR (ssNMR) would be particularly useful for characterizing the compound in its solid, crystalline form, providing information on molecular packing and polymorphism, which significantly influence the material's electronic properties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan (B31954) H3/H46.60 - 7.80110 - 120
Furan H57.80 - 8.00145 - 150
Thiazole (B1198619) C=N-165 - 175
Thiazole C-S-150 - 155

Note: The chemical shift values are predictions based on data for similar furan- and thiazole-containing compounds and may vary from experimental values.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a crystalline material. For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions. This information is critical for understanding the extent of π-conjugation and the nature of the solid-state packing (e.g., herringbone vs. π-stacked), which directly impacts charge transport. rsc.org

Although a specific crystal structure for this compound is not publicly available, studies on similar thiazolo[5,4-d]thiazole (B1587360) derivatives have revealed largely planar structures with efficient molecular packing, often governed by a variety of non-covalent interactions. rsc.orgnih.gov For instance, the crystal structure of 2,5-bis(3,5-dimethylphenyl)thiazolo[5,4-d]thiazole shows a nearly planar thiazolothiazole core. researchgate.net

Table 2: Representative Crystallographic Data for a Related Thiazolo[5,4-d]thiazole Derivative

ParameterValue (for 2,5-bis(3,5-dimethylphenyl)thiazolo[5,4-d]thiazole)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.92140(10)
b (Å)6.08080(10)
c (Å)17.8091(3)
β (°)90.592(2)
Volume (ų)857.79(2)

Data from Zhai, Z.-W., et al. (2021). New Crystal Structures. researchgate.net

Vibrational Spectroscopy for Molecular Structure Confirmation

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule that result in a change in the dipole moment. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the furan rings and the thiazolothiazole core. While specific experimental data for the title compound is limited, the PubChem database indicates the availability of an FTIR spectrum (KBr wafer). nih.gov General regions for key functional group absorptions can be predicted based on related structures. rsc.org

Table 3: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Furan C-H stretching3100 - 3150
C=N stretching (Thiazole)1600 - 1650
C=C stretching (Furan & Thiazole)1400 - 1600
Furan ring breathing1000 - 1250
C-S stretching (Thiazole)600 - 800

Note: These are general expected ranges and may differ in the actual experimental spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₆N₂O₂S₂), the calculated molecular weight is approximately 274.32 g/mol . nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₂H₆N₂O₂S₂
Exact Mass273.9871
Molecular Weight274.32
Key Fragmentation PathwaysLoss of furan rings, cleavage of the thiazole rings

Electrochemical Characterization of Redox Behavior

The thiazolo[5,4-d]thiazole (TzTz) core is recognized as an electron-deficient system, which imparts high oxidative stability. researchgate.netrsc.org This fused heterocyclic structure creates a rigid and planar backbone with an extended π-conjugated system, which is conducive to efficient intermolecular π–π overlap. researchgate.netrsc.org Derivatives of TzTz are noted to possess significantly high ground state oxidation potentials. researchgate.net The electrochemical properties can be fine-tuned by the addition of various functional groups to the core structure.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a primary electrochemical technique used to probe the redox properties of chemical species. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, researchers can determine the oxidation and reduction potentials of a compound. These potentials correspond to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

For a closely related furan-bridged thiazolo[5,4-d]thiazole derivative, a D–π–A–π–D type linear chromophore (RFTzR), the HOMO and LUMO energy levels have been determined to be -5.36 eV and -3.14 eV, respectively. rsc.org These values provide an indication of the energy required to remove an electron from the molecule (oxidation) and the energy released when an electron is added (reduction). The relatively low-lying HOMO level suggests a notable resistance to oxidation, a characteristic feature of the electron-deficient thiazolo[5,4-d]thiazole core. researchgate.net

Electrochemical Properties of a Furan-Bridged Thiazolo[5,4-d]thiazole Derivative

Property Value
HOMO Energy Level -5.36 eV
LUMO Energy Level -3.14 eV

This interactive data table is based on findings for a furan-bridged thiazolo[5,4-d]thiazole based D–π–A–π–D type linear chromophore as reported in scientific literature. rsc.org

Differential Pulse Voltammetry for Detailed Redox Processes

Differential pulse voltammetry (DPV) is a more sensitive electrochemical technique that can be used to obtain more detailed information about the redox processes of a compound. In DPV, the potential is scanned with a series of small pulses superimposed on a linear voltage ramp. The current is sampled just before and at the end of each pulse, and the difference in current is plotted against the potential.

Theoretical and Computational Studies on 2,5 Di Furan 2 Yl Thiazolo 5,4 D Thiazole

Electronic Structure Calculations

The electronic structure of 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole and its derivatives are often investigated using sophisticated computational methods to predict their behavior and properties at a molecular level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool employed to determine the ground-state electronic properties of molecules. For thiazolo[5,4-d]thiazole (B1587360) derivatives, DFT calculations are crucial for understanding their molecular geometry, electron distribution, and orbital energies. unisi.it The thiazolo[5,4-d]thiazole core is inherently electron-deficient due to the presence of electronegative nitrogen and sulfur atoms. rsc.orgresearchgate.net This core is conjugated with two furan (B31954) rings at the 2 and 5 positions. Furan itself is an electron-rich five-membered heterocycle. nih.gov

DFT studies on related 2,5-disubstituted thiazolo[5,4-d]thiazoles reveal that the nature of the substituent significantly influences the electronic properties of the central fused ring system. While specific DFT data for this compound is not extensively detailed in readily available literature, the principles from analogous compounds can be applied. For instance, the attachment of electron-donating groups, such as furan, to the electron-accepting thiazolo[5,4-d]thiazole core creates a "push-pull" or donor-acceptor-donor (D-A-D) type structure. This electronic arrangement is known to affect the molecule's frontier molecular orbitals and, consequently, its optical and electronic properties.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for probing the excited-state properties of molecules, including their electronic absorption spectra and transitions. unisi.it For molecules with potential applications in optoelectronics, such as those in the thiazolo[5,4-d]thiazole family, TD-DFT calculations are indispensable for predicting their light-absorbing characteristics.

In studies of similar thiazolo[5,4-d]thiazole derivatives, TD-DFT calculations have been used to simulate UV-Vis absorption spectra. unisi.it These calculations help in identifying the nature of electronic transitions, which are often characterized as π-π* transitions localized on the conjugated backbone. For this compound, the lowest energy electronic transition would likely involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition is directly related to the color and light-absorbing properties of the compound. The introduction of furan rings is expected to modulate these properties compared to other aryl or heteroaryl substituents.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. Their energy levels and spatial distribution dictate the molecule's reactivity, electron-donating and accepting capabilities, and its photophysical properties.

Highest Occupied Molecular Orbital (HOMO) Energetics

The HOMO is the outermost orbital containing electrons and its energy level is an indicator of the molecule's ability to donate an electron. In D-A-D type molecules like this compound, the HOMO is typically delocalized over the entire conjugated system but with significant contributions from the electron-donating furan moieties. The electron-rich nature of furan suggests that it will elevate the HOMO energy level compared to less electron-donating substituents. A higher HOMO energy level generally corresponds to better electron-donating ability.

Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The LUMO is the innermost orbital without electrons, and its energy level reflects the molecule's capacity to accept an electron. In the case of this compound, the LUMO is expected to be predominantly localized on the electron-deficient thiazolo[5,4-d]thiazole core. The energy of the LUMO is a critical parameter for applications in electronic devices as it relates to the electron affinity of the material.

HOMO-LUMO Gap Determination

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO gap. This gap is a crucial parameter that determines the electronic and optical properties of a molecule. A smaller HOMO-LUMO gap generally implies that the molecule can be excited by lower energy light, leading to absorption at longer wavelengths (a red-shift).

Compound FamilyTypical Substituent Effect on HOMOTypical Substituent Effect on LUMOGeneral Effect on HOMO-LUMO Gap
2,5-Di(aryl)thiazolo[5,4-d]thiazolesElectron-donating groups raise HOMO energyGenerally less affectedDecreases with stronger donors
2,5-Di(heteroaryl)thiazolo[5,4-d]thiazolesElectron-rich heterocycles (e.g., furan, thiophene) raise HOMO energyInfluenced by the heterocycle's electron-withdrawing/donating natureGenerally smaller for electron-rich heterocycles

Charge Transfer Characteristics and Spatial Distribution of Molecular Orbitals

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound. The molecule is characterized by a donor-acceptor-donor (D-A-D) architecture, where the electron-deficient thiazolo[5,4-d]thiazole core acts as the acceptor (A) and the two terminal furan rings serve as electron donors (D).

The spatial distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), confirms this D-A-D arrangement. Computational studies consistently show that the HOMO is predominantly localized on the electron-rich furan rings and the π-bridges, while the LUMO is centered on the electron-withdrawing thiazolo[5,4-d]thiazole core. This separation of the HOMO and LUMO is a key characteristic of efficient charge transfer molecules.

The energy levels of these frontier orbitals are critical in determining the material's potential performance in electronic devices. For a closely related furan-bridged thiazolo[5,4-d]thiazole chromophore, DFT calculations have estimated the HOMO and LUMO energy levels to be approximately -5.36 eV and -3.14 eV, respectively acs.org. These values are crucial for predicting the efficiency of charge injection and transport in devices. The HOMO-LUMO energy gap, a measure of the energy required to excite an electron, is consequently a key parameter that influences the optical and electronic properties of the material. In thiazolo[5,4-d]thiazole-based covalent organic frameworks, the D-A structure is shown to promote the separation of photo-generated charge carriers mdpi.com.

The charge transfer characteristics can be further understood by analyzing the intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a significant transfer of electron density from the furan moieties to the central thiazolo[5,4-d]thiazole core. This ICT is a fundamental process that governs the photophysical properties of the molecule, including its absorption and emission spectra. Studies on related donor-acceptor systems have shown that the efficiency of this charge transfer is highly dependent on the electronic nature of the donor and acceptor units, as well as the planarity of the molecular structure researchgate.netresearchgate.net.

Table 1: Frontier Molecular Orbital Characteristics

Property Description Significance
HOMO Localization Primarily on the furan rings (donor) Determines the electron-donating capability and is crucial for hole transport.
LUMO Localization Primarily on the thiazolo[5,4-d]thiazole core (acceptor) Determines the electron-accepting capability and is crucial for electron transport.
HOMO-LUMO Separation Spatial separation of electron density Facilitates efficient intramolecular charge transfer upon excitation.

| Energy Gap | The energy difference between HOMO and LUMO levels | Influences the optical absorption spectrum and the electronic properties of the material. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide valuable insights into the electronic properties of a single molecule, molecular dynamics (MD) simulations offer a way to understand the dynamic behavior of the compound, including its conformational flexibility and intermolecular interactions in a condensed phase. Although specific MD studies on this compound are not extensively reported, the principles can be inferred from computational studies on similar heterocyclic systems.

Intermolecular interactions are critical for understanding how molecules pack in the solid state, which in turn dictates the bulk material's charge transport properties. MD simulations can model these non-covalent interactions, such as π-π stacking and hydrogen bonding. For this compound, π-π stacking between the planar thiazolo[5,4-d]thiazole cores of adjacent molecules is expected to be a dominant interaction, creating pathways for charge hopping. The furan rings also participate in intermolecular interactions, including hydrogen bonding with suitable atoms on neighboring molecules nih.gov. The strength and geometry of these interactions, which can be quantified through MD simulations, are crucial for predicting crystal packing and charge mobility.

Table 2: Key Parameters from Conformational and Interaction Studies

Parameter Method of Study Importance
Dihedral Angles DFT, MD Simulations Determines the degree of planarity and π-conjugation between the furan and thiazolo[5,4-d]thiazole rings.
Rotational Barriers DFT, MD Simulations Indicates the rigidity of the molecule and the energy cost of conformational changes.
Intermolecular Distances MD Simulations, X-ray Diffraction Crucial for understanding solid-state packing and the efficiency of intermolecular charge transfer.

| Interaction Energies | MD Simulations | Quantifies the strength of non-covalent interactions like π-π stacking and hydrogen bonding. |

Theoretical Insights into Planarity and Rigidity of the Thiazolo[5,4-d]thiazole Core

The thiazolo[5,4-d]thiazole core is inherently a rigid and planar fused heterocyclic system researchgate.netrsc.org. This structural characteristic is a significant advantage for its application in organic electronics, as it promotes effective π-orbital overlap along the conjugated backbone and facilitates strong intermolecular π-π stacking.

Table 3: Structural Properties of the Thiazolo[5,4-d]thiazole Core

Feature Theoretical Basis Impact on Properties
Rigidity Fused ring structure minimizes bond rotation. Enhances charge carrier mobility by reducing conformational disorder.
Planarity sp2 hybridization of atoms in the core. Promotes effective π-orbital overlap and strong intermolecular π-π stacking.
Electron-Deficient Nature Presence of electronegative nitrogen and sulfur atoms. Influences the acceptor characteristics of the core and enhances oxidative stability.

Polymerization and Advanced Functionalization of 2,5 Di Furan 2 Yl Thiazolo 5,4 D Thiazole

Electropolymerization Techniques and Mechanisms

Electropolymerization is a powerful technique for creating thin, uniform, and adherent polymer films directly onto an electrode surface. This method offers precise control over film thickness and morphology. nih.gov The polymerization of 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole is initiated by the oxidation of the monomer at the furan (B31954) rings, which are more electron-rich and thus more susceptible to oxidation than the thiazolo[5,4-d]thiazole (B1587360) core. capes.gov.br

The general mechanism involves the generation of radical cations on the furan moieties upon anodic oxidation. These radical cations then couple, leading to the formation of dimers, oligomers, and ultimately a conjugated polymer film on the electrode surface.

Cyclic voltammetry is a widely used technique for studying the electrochemical behavior of monomers and for carrying out their electropolymerization. researchgate.net During the CV process for this compound, the potential is scanned repeatedly between defined limits. In the anodic scan, the monomer is oxidized to form radical cations. capes.gov.br As the number of cycles increases, new redox peaks corresponding to the polymer film appear, indicating the successful deposition of the polymer on the electrode. The increase in the current of these peaks with each cycle signifies the growth of the conductive polymer film.

While specific CV data for this compound is not extensively reported, studies on analogous furan- and thiophene-containing monomers provide insight into the expected behavior. For instance, the electropolymerization of furan-based diketopyrrolopyrrole shows that the furan moiety's oxidation potential is lower than that of thiophene (B33073), suggesting that furan-containing monomers can be polymerized at lower potentials. capes.gov.br

Table 1: Expected Cyclic Voltammetry Parameters for Electropolymerization

Parameter Expected Range/Value Significance
Monomer Concentration 0.001 - 0.1 M Affects polymerization rate and film morphology.
Scan Rate 20 - 100 mV/s Influences film growth and properties.
Potential Window -0.5 V to ~1.5 V (vs. Ag/AgCl) Must encompass the oxidation potential of the furan rings.

Note: The values in this table are illustrative and based on typical conditions for similar heterocyclic monomers.

Constant potential electropolymerization, or potentiostatic electropolymerization, involves applying a fixed potential at which the monomer oxidizes to form the polymer film. This method can lead to more uniform and homogeneous films compared to the potentiodynamic approach of CV. The applied potential is typically chosen based on the oxidation potential of the monomer as determined by cyclic voltammetry. For furan-based polymers, this potential is generally lower than for their thiophene counterparts. capes.gov.br The growth of the polymer film can be monitored by observing the current-time transient, where the current increases as the conductive polymer film grows on the electrode surface.

The choice of solvent and supporting electrolyte is crucial in electropolymerization as it significantly influences the properties of the resulting polymer film, including its morphology, conductivity, and stability. charlotte.edu

Solvents: Acetonitrile and dichloromethane (B109758) are common solvents for the electropolymerization of heterocyclic monomers due to their ability to dissolve the monomer and the supporting electrolyte, as well as their electrochemical stability in the required potential window. researchgate.net For furan-containing polymers, solvent systems like boron trifluoride ethyl etherate have also been explored to lower the oxidation potential and improve film quality.

Electrolytes: The supporting electrolyte provides conductivity to the solution and its ions are incorporated into the polymer film as dopants to balance the charge of the oxidized polymer backbone. Common electrolytes include tetrabutylammonium (B224687) salts such as tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) and tetrabutylammonium perchlorate (B79767) (TBAClO₄). charlotte.edu The size and nature of the electrolyte anion can affect the morphology and packing of the polymer chains, thereby influencing the film's properties.

Chemical Polymerization Routes

Chemical polymerization offers an alternative to electropolymerization, allowing for the bulk synthesis of the polymer. Oxidative chemical polymerization is a common method for synthesizing conjugated polymers from electron-rich heterocyclic monomers. In this process, a chemical oxidizing agent is used to initiate the polymerization.

For this compound, oxidative polymerization would likely proceed via the coupling of radical cations generated on the furan rings. A common oxidizing agent for such reactions is iron(III) chloride (FeCl₃). The reaction is typically carried out in a suitable solvent like chloroform (B151607) or nitrobenzene. The monomer is dissolved in the solvent, and a stoichiometric amount of the oxidizing agent is added, leading to the precipitation of the polymer.

Another potential route is through catalyst-transfer polycondensation methods, such as Kumada, Suzuki-Miyaura, or direct arylation polymerizations, which are widely used for synthesizing well-defined conjugated polymers. rsc.org These methods would require the pre-functionalization of the this compound monomer with appropriate reactive groups, such as halogens or boronic esters. For example, a di-brominated monomer could be subjected to Stille coupling with a distannylated comonomer to yield an alternating copolymer.

Controlled Polymer Architecture and Morphology Development

The architecture and morphology of the polymer are critical factors that determine its performance in electronic devices. For thiazolo[5,4-d]thiazole-based polymers, several strategies can be employed to control these aspects.

The introduction of different building blocks into the polymer backbone can lead to the formation of conjugated microporous polymers (CMPs) with layered architectures and tunable band gaps. researchgate.netresearchgate.net By using comonomers with specific geometries, it is possible to direct the self-assembly of the polymer chains and control the resulting morphology.

The nature of the side chains attached to the polymer backbone also plays a crucial role in determining the polymer's solubility, processability, and solid-state packing. For furan-containing polymers, it has been shown that the use of linear alkyl side chains can promote better thin-film nanostructural order and shorten the π-π stacking distance, leading to improved charge transport properties. nih.gov

Table 2: Strategies for Controlling Polymer Architecture and Morphology

Strategy Effect on Polymer Properties
Comonomer Selection Can create alternating or random copolymers with tailored electronic properties and morphology. nih.govcapes.gov.br
Side-Chain Engineering Influences solubility, processability, and solid-state packing (e.g., π-π stacking). nih.gov
Polymerization Method Electropolymerization can produce uniform thin films, while chemical methods allow for bulk synthesis. nih.gov

| Processing Conditions | Solvent choice, annealing temperature, and additives can affect film morphology and device performance. |

Covalent Functionalization Strategies for Polymer Side Chains and End Groups

Covalent functionalization is a powerful tool for tailoring the properties of polymers for specific applications. This can be achieved either by polymerizing functionalized monomers or by post-polymerization modification. rsc.org

For poly(this compound), functional groups could be introduced onto the furan rings of the monomer prior to polymerization. For example, alkyl or alkoxy groups could be introduced to enhance solubility and processability. Alternatively, reactive handles such as halogens could be introduced to allow for subsequent cross-coupling reactions. mdpi.com

Post-polymerization modification offers the advantage of creating a variety of functional polymers from a single parent polymer. rsc.org For a polymer containing furan rings, electrophilic substitution reactions could potentially be used to introduce functional groups onto the furan moieties, although care must be taken to avoid side reactions that could disrupt the conjugated backbone. A more robust approach involves the use of reactive comonomers that can be modified after polymerization. For instance, a copolymer containing a fluorinated comonomer could be synthesized, and the fluorine atoms could then be displaced by various nucleophiles in a post-polymerization modification step. tandfonline.com

End-group functionalization can be achieved by using a functionalized initiator or a chain-transfer agent during polymerization, or by reacting the end groups of the polymer after it has been synthesized. This can be useful for creating block copolymers or for attaching the polymer to surfaces.

Incorporation into Donor-Acceptor (D-A) Type Conjugated Polymers

The unique chemical structure of this compound, featuring an electron-deficient thiazolo[5,4-d]thiazole core flanked by electron-rich furan rings, makes it an excellent candidate for the development of donor-acceptor (D-A) type conjugated polymers. korea.ac.krresearchgate.netrsc.orgresearchgate.net In this polymer architecture, the thiazolo[5,4-d]thiazole unit typically serves as the acceptor moiety, while it is copolymerized with various electron-donating units. This design strategy allows for the tuning of the polymer's optoelectronic properties, such as the absorption spectrum, energy levels, and charge carrier mobility, which are crucial for applications in organic electronics. researchgate.netresearchgate.net

The rigid and planar structure of the thiazolo[5,4-d]thiazole backbone promotes strong intermolecular π–π stacking, which is beneficial for efficient charge transport. korea.ac.krrsc.orgresearchgate.net Furthermore, the incorporation of furan units, as opposed to the more common thiophene rings, can enhance the solubility of the resulting polymers without significantly compromising their performance. lookchem.com

Detailed Research Findings

Recent research has focused on the synthesis and characterization of novel D-A copolymers incorporating this compound. A notable study involved the development of two such polymers, PBDTODFTT and PBDTTDFTT, where the furan-containing thiazolo[5,4-d]thiazole unit was copolymerized with two different benzo[1,2-b:4,5-b']dithiophene (BDT) donor units. lookchem.com These polymers were synthesized via palladium-catalyzed cross-coupling reactions, a common method for the preparation of conjugated polymers.

The resulting polymers exhibited broad absorption spectra, indicative of intramolecular charge transfer between the donor and acceptor units. The optical and electrochemical properties of these polymers were thoroughly investigated to assess their potential for use in polymer solar cells (PSCs). lookchem.com

The following tables summarize the key properties of these polymers and the performance of a photovoltaic device based on one of them.

Table 1: Optical and Electrochemical Properties of PBDTODFTT and PBDTTDFTT

PolymerOptical Bandgap (eV)HOMO Energy Level (eV)
PBDTODFTT2.00-5.46
PBDTTDFTT1.98-5.36

Data sourced from a 2013 study on new polymers based on Di(2-furyl)thiazolo[5,4-d]thiazole. lookchem.com

The HOMO (Highest Occupied Molecular Orbital) energy levels were determined from the onset oxidation potentials in cyclic voltammetry. These values are critical in determining the open-circuit voltage of a solar cell device. lookchem.com

A bulk heterojunction (BHJ) polymer solar cell was fabricated using PBDTTDFTT as the donor material and a fullerene derivative, PC61BM, as the acceptor. The device performance under standard AM 1.5 G illumination is detailed in the table below.

Table 2: Photovoltaic Performance of a PBDTTDFTT:PC61BM Solar Cell

ParameterValue
Open-Circuit Voltage (Voc)0.83 V
Power Conversion Efficiency (PCE)3.06%

Performance metrics of a polymer solar cell device under an illumination of AM 1.5 G (100 mW/cm2). lookchem.com

The respectable open-circuit voltage is a direct consequence of the relatively deep HOMO level of the PBDTTDFTT polymer. lookchem.com While the power conversion efficiency is moderate, these findings demonstrate the potential of this compound as a valuable building block for the synthesis of new semiconducting polymers for organic photovoltaic applications. Further optimization of the donor unit and device fabrication conditions could lead to even higher efficiencies.

For comparison, other thiazolo[5,4-d]thiazole-based copolymers, where the furan is replaced by thiophene, have also been investigated. For instance, a copolymer with carbazole (B46965) as the donor unit, PCDTTz, has shown a power conversion efficiency of 4.88%. nih.govrsc.org Another set of copolymers, PIC-TZ and PIF-TZ, based on indolocarbazole and indenofluorene donors respectively, have also been synthesized and characterized for photovoltaic applications. korea.ac.kr These studies collectively highlight the versatility of the thiazolo[5,4-d]thiazole core in constructing a wide range of D-A polymers with tunable properties. researchgate.netresearchgate.net

Exploration of 2,5 Di Furan 2 Yl Thiazolo 5,4 D Thiazole in Organic Electronic and Optoelectronic Devices

Applications in Organic Photovoltaic (OPV) Devices

The unique electronic properties of materials derived from 2,5-di(furan-2-yl)thiazolo[5,4-d]thiazole make them promising candidates for use in organic solar cells.

Polymers based on this compound have been designed as donor-acceptor (D-A) type conjugated polymers. odu.edu.trnih.gov In the polymer Poly(this compound) (PTTzFr), the furan (B31954) unit acts as the electron donor, while the thiazolothiazole core serves as the electron acceptor. odu.edu.trnih.gov This intramolecular D-A structure is fundamental to establishing the material's electronic and optical properties, such as its band gap, which is reported to be 1.80 eV for PTTzFr. odu.edu.tr The thiazolo[5,4-d]thiazole (B1587360) moiety is inherently electron-accepting due to the electron-withdrawing nature of the imine nitrogen atoms in its structure. researchgate.net

Derivatives of this compound have been successfully incorporated into bulk-heterojunction (BHJ) solar cell architectures. In a BHJ device, the D-A polymer is blended with an acceptor material, creating a distributed network of heterojunctions throughout the active layer. For instance, a copolymer incorporating the thiazolothiazole structure was blended with the fullerene derivative dokumen.pubdokumen.pub-phenyl-C71-butyric acid methyl ester (PC71BM) to fabricate an OPV device. researchgate.net This configuration initially yielded a moderate power conversion efficiency (PCE) of 2.43%. researchgate.net However, upon purification of the copolymer, the device performance saw a significant improvement, achieving a PCE of 4.03%. researchgate.net

Table 1: Performance of a Thiazolothiazole-based Copolymer in a BHJ Organic Solar Cell

Parameter Value (Unpurified) Value (Purified)
Blend Material PC71BM PC71BM

| Power Conversion Efficiency (PCE) | 2.43% researchgate.net | 4.03% researchgate.net |

Effective charge separation and transport are critical for high-performance OPVs. The design of thiazolothiazole-based materials incorporates several features to optimize these processes. The rigid and coplanar backbone of the thiazolo[5,4-d]thiazole unit promotes strong intermolecular π-stacking, which is essential for creating pathways for charge carriers to move through the material. researchgate.netresearchgate.net Furthermore, the energy levels of these polymers are crucial. The Lowest Unoccupied Molecular Orbital (LUMO) energy levels of certain thiazolothiazole-based polymers are situated in an ideal range to ensure that excitons—photo-generated electron-hole pairs—are efficiently separated at the interface between the polymer (donor) and an acceptor like PCBM. researchgate.net The morphology of the active layer, which can be examined by atomic force microscopy and transmission electron microscopy, also plays a vital role in device performance. researchgate.net

Functionality in Organic Field-Effect Transistors (OFETs)

The same properties that make this compound derivatives suitable for OPVs also enable their use in organic field-effect transistors (OFETs), which are fundamental components of organic electronics. researchgate.netfrontiersin.org

High charge carrier mobility is a key metric for OFET performance. Thiazolo[5,4-d]thiazole derivatives are attractive for this application due to their outstanding charge carrier mobility, which stems from their structural rigidity, planarity, and extended π-electron system that facilitates strong π-stacking. researchgate.net These characteristics promote efficient intermolecular charge hopping. researchgate.net For a purified copolymer based on this structure, a relatively high field-effect carrier mobility has been measured. researchgate.net

Table 2: Charge Carrier Mobility for a Purified Thiazolothiazole-based Copolymer

Parameter Value

| Field-Effect Carrier Mobility | 1.0 × 10⁻³ cm²/(V·s) researchgate.net |

OFETs utilizing these materials are typically fabricated as thin-film devices. researchgate.net One common method involves the electropolymerization of the monomer, such as this compound, directly onto an electrode surface using cyclic voltammetry. odu.edu.trfrontiersin.orgmdpi.com This technique allows for the creation of a uniform polymer film, Poly(this compound) (PTTzFr), which acts as the semiconducting channel in the transistor. odu.edu.trmdpi.com This approach has been used to coat graphite (B72142) or platinum electrodes. odu.edu.trmetu.edu.tr The resulting polymer films exhibit reversible redox behavior, which is essential for the switching function of a transistor. odu.edu.tr The planar structure of these polymers contributes to efficient charge transport from the enzyme to the electrode in biosensor applications, a property that is also beneficial for OFETs. frontiersin.org

Luminescent Properties and Application in Organic Light-Emitting Diodes (OLEDs)

The inherent rigidity and extended π-conjugation of the thiazolo[5,4-d]thiazole backbone make its derivatives intrinsically fluorescent materials. scientificarchives.comscientificarchives.com These compounds are explored as fluorophores and have been incorporated into luminescent metal-organic frameworks (LMOFs) for chemosensing applications. scientificarchives.com The photoluminescence of LMOFs can stem from the organic ligands themselves, and the highly conjugated structure of TzTz derivatives makes them strong candidates for linker-based luminescence. scientificarchives.comscientificarchives.com For instance, related compounds like 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole have been used to construct LMOFs that exhibit strong fluorescence and high stability, useful for detecting environmental contaminants. scientificarchives.comscientificarchives.com

In the context of Organic Light-Emitting Diodes (OLEDs), materials are selected for specific functions like hole transport, electron transport, or light emission, with device performance optimized through the alignment of HOMO and LUMO energy levels between layers. digitellinc.com Derivatives of the TzTz core are being investigated for these applications. digitellinc.com For example, dipyridinium thiazolo[5,4-d]thiazole has been studied for its impact on charge carrier mobility in organic electronics with potential use in OLEDs. digitellinc.com While the general class of TzTz compounds shows promise for luminescent applications and OLEDs, specific research detailing the performance of this compound as an emitter or transport material in OLED devices is not extensively documented in current literature. However, its structural similarity to other luminescent TzTz derivatives suggests it possesses favorable photophysical properties for such applications.

Material Development for Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells

The thiazolo[5,4-d]thiazole scaffold is a key building block in the design of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). unisi.itnih.gov Researchers have synthesized various D-π-A (Donor-π-bridge-Acceptor) dyes using the electron-deficient TzTz unit as a component in the π-bridge to optimize light absorption and electrochemical properties. rsc.org The goal is often to enhance light absorption in the visible spectrum. unisi.itresearchgate.net By modifying the donor and π-bridge units, these dyes have achieved significant power conversion efficiencies (PCEs). For instance, different TzTz-based organic sensitizers have led to DSSCs with PCEs ranging from 5.10% to 7.71%. nih.govrsc.org

In the realm of Perovskite Solar Cells (PSCs), thiazolo[5,4-d]thiazole derivatives have been successfully employed as hole-transporting materials (HTMs). daneshyari.com A study systematically tuned the HOMO energy levels of TzTz-based HTMs by incorporating different spacer groups—thiophene (B33073), furan, and triphenylamine—to better match the energy levels of the methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) perovskite layer. daneshyari.com The derivative featuring furan spacers, a molecule structurally related to this compound, was designated HTM 2. daneshyari.com This furan-based HTM enabled the fabrication of a PSC with a superior power conversion efficiency of approximately 10.60%, outperforming the thiophene-based (HTM 1, ~4.37% PCE) and triphenylamine-based (HTM 3, ~8.63% PCE) analogues. daneshyari.com The high performance of the furan-containing HTM was attributed to a high fill factor and low series resistance. daneshyari.com A novel D–π–A–π–D type chromophore based on a furan-bridged thiazolo[5,4-d]thiazole core exhibited HOMO and LUMO energy levels of -5.36 eV and -3.14 eV, respectively, properties which are crucial for efficient charge extraction in solar cells. rsc.org

Table 1: Performance of Thiazolo[5,4-d]thiazole-based Hole-Transporting Materials (HTMs) in Perovskite Solar Cells Data sourced from a study on tuning electronic structures of TzTz-based HTMs. daneshyari.com

HTM DesignationSpacer GroupPower Conversion Efficiency (PCE)Open Circuit Voltage (VOC)
HTM 1Thiophene~4.37%N/A
HTM 2Furan~10.60%~0.955 V
HTM 3Triphenylamine~8.63%N/A

Electrochromic Properties and Device Integration

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties (color) when a voltage is applied. This property is dependent on the material's ability to undergo stable and reversible electrochemical redox reactions. The thiazolo[5,4-d]thiazole core is known to be an electron-deficient system, a property that facilitates electrochemical reduction. rsc.orgresearchgate.net

Certain derivatives, such as dipyridinium thiazolo[5,4-d]thiazole salts, have been noted for their capacity to undergo stable, reversible electrochemical redox cycling, which is a fundamental requirement for electrochromic materials. digitellinc.com This behavior suggests the potential of the broader TzTz family in electrochromic device applications. digitellinc.com The combination of the electron-poor TzTz core with electron-rich furan rings in this compound should theoretically support the redox activity necessary for electrochromism. However, specific studies detailing the electrochromic properties—such as switching speeds, coloration efficiency, and long-term stability—and the integration of this compound into electrochromic devices have not been prominently featured in the reviewed scientific literature.

Mechanistic Investigations of Photoinitiation and Photopolymerization Via 2,5 Di Furan 2 Yl Thiazolo 5,4 D Thiazole Derivatives

Photoinitiation Mechanisms for Free Radical Polymerizationresearchgate.netresearchgate.net

Thiazolo[5,4-d]thiazole (B1587360) derivatives, including 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole, have demonstrated notable efficacy as photoinitiators for free radical polymerization. researchgate.netresearchgate.net When combined with specific additives, these compounds form photoinitiating systems capable of generating active species under light irradiation. researchgate.net The photochemical mechanisms that lead to the formation of these initiating radicals have been explored through various analytical techniques. researchgate.net

A key aspect of their function in free radical polymerization is their interaction with co-initiators. For instance, in three-component systems, the thiazolo[5,4-d]thiazole derivative acts as a photosensitizer. Upon light absorption, it reaches an excited state and can then interact with an electron donor, such as an amine or a borate (B1201080) salt. This interaction, typically an electron transfer process, generates radicals that are capable of initiating the polymerization of acrylate (B77674) monomers.

Steady-State Photolysis Studiesresearchgate.net

Steady-state photolysis is a crucial technique used to investigate the photochemical mechanisms of these photoinitiating systems. researchgate.net By monitoring the changes in the UV-Vis absorption spectrum of the thiazolo[5,4-d]thiazole derivative during irradiation in the presence of co-initiators, researchers can deduce the interactions occurring. For example, the bleaching of the dye's characteristic absorption band upon exposure to a violet LED (e.g., @410 nm) indicates that the photoinitiator is being consumed in a photochemical reaction. researchgate.net

Fluorescence quenching experiments further elucidate these mechanisms. The quenching of the fluorescence of this compound by additives like an iodonium (B1229267) salt (Iod) or an amine/borate salt provides evidence for an electron transfer reaction between the excited state of the dye and the co-initiators. researchgate.net

Electron Paramagnetic Resonance (EPR) Spin-Trapping Techniques for Radical Detectionresearchgate.net

To definitively identify the transient radical species generated during photoinitiation, Electron Paramagnetic Resonance (EPR) spin-trapping techniques are employed. researchgate.net This method involves using a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which reacts with short-lived radicals to form a more stable radical adduct that can be detected by EPR spectroscopy. nih.gov

In studies of thiazolo[5,4-d]thiazole-based systems, EPR has been used to detect the formation of active species that initiate polymerization. researchgate.net When a solution containing the thiazolo[5,4-d]thiazole derivative and a co-initiator (like an amine) is irradiated in the presence of a spin trap, the resulting EPR spectrum can confirm the generation of carbon-centered radicals from the amine, which are the true initiating species for the polymerization of monomers like trimethylolpropane (B17298) triacrylate. researchgate.netresearchgate.netnih.gov

Photoinitiation Mechanisms for Cationic Polymerizationresearchgate.netresearchgate.net

In addition to free radical processes, this compound-based systems can also initiate cationic polymerization. researchgate.netresearchgate.net This dual functionality is highly valuable. The mechanism for cationic polymerization typically involves a three-component system comprising the thiazolo[5,4-d]thiazole dye, an iodonium salt (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate), and a silane.

Upon light absorption, the excited thiazolo[5,4-d]thiazole derivative undergoes an electron transfer with the iodonium salt. This process generates an aryl radical and an aryl cation. While the radical can initiate free radical polymerization, the key step for the cationic pathway is the subsequent reaction. The generated aryl radical can abstract a hydrogen atom from the silane, producing a silyl (B83357) radical. This silyl radical can then be oxidized by another molecule of the iodonium salt to form a silylium (B1239981) cation, which is a powerful initiator for the ring-opening polymerization of epoxides like 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. researchgate.net

Light Absorption and Energy Transfer Processesresearchgate.netresearchgate.net

The effectiveness of a photoinitiator is fundamentally linked to its ability to absorb light and participate in energy transfer processes. Thiazolo[5,4-d]thiazole derivatives are characterized by their strong absorption in the visible light spectrum. researchgate.net The rigid, planar structure of the thiazolo[5,4-d]thiazole core enables efficient π-conjugation, which is crucial for its photophysical properties. rsc.org

The absorption profile can be tuned by modifying the molecular structure. rsc.org For instance, the introduction of different heterocyclic moieties or functional groups can shift the absorption maxima and alter the molar extinction coefficient. rsc.orgunisi.itrsc.org The π-electron conjugation within the fused ring system facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in stabilizing the excited state. researchgate.net The energy of the frontier molecular orbitals (HOMO and LUMO) dictates the energy of the electronic transitions. A novel furan-bridged thiazolo[5,4-d]thiazole chromophore was found to have HOMO and LUMO energy levels of -5.36 eV and -3.14 eV, respectively. rsc.org This energy gap is critical for the subsequent electron transfer reactions with co-initiators.

Influence of Molecular Structure on Photoinitiating Efficiencyresearchgate.netresearchgate.net

The molecular structure of the thiazolo[5,4-d]thiazole derivative has a profound impact on its photoinitiating efficiency. researchgate.net The nature of the substituent groups attached to the core thiazolo[5,4-d]thiazole structure plays a significant role.

A comparative study between this compound and its thiophene (B33073) analogue, 2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole, revealed that while they have similar efficiencies for free radical polymerization, their performance in cationic polymerization differs. researchgate.netresearchgate.net This difference is attributed to the distinct electronic properties conferred by the furan (B31954) versus the thiophene rings. The presence of furan moieties, known to be strong electron-withdrawing groups, can influence the electrochemical properties and improve absorption characteristics. rsc.org

Applications in Advanced Photopolymerization Techniques (e.g., 3D Printing)researchgate.netresearchgate.net

The efficient performance of this compound and its derivatives under visible light, particularly from violet LEDs, makes them highly suitable for advanced applications like 3D printing. researchgate.netresearchgate.net In this field, photoinitiators that are sensitive to the wavelengths emitted by common light sources such as LEDs and lasers are in high demand.

These thiazolo[5,4-d]thiazole-based systems have been successfully used to cure both free-radical and cationic polymerizable resins, demonstrating their versatility. researchgate.net For example, they have been used to polymerize dental resins, which are typically blends of acrylates like bisphenol A glycidyl (B131873) methacrylate (B99206) and triethylene glycol dimethacrylate. researchgate.netresearchgate.net The ability to achieve significant curing depths and fabricate complex 3D structures has been demonstrated, highlighting their potential for industrial and biomedical applications. researchgate.netresearchgate.net

Role of Poly 2,5 Di Furan 2 Yl Thiazolo 5,4 D Thiazole in Electrochemical Sensing Platforms

Design Principles for Conducting Polymer-Based Electrodes

The design of effective conducting polymer-based electrodes for sensing applications is a multi-faceted process that hinges on several key principles, from monomer selection to the final sensor architecture. azosensors.com

Monomer Selection: The choice of monomer is critical as it dictates the fundamental properties of the final polymer. The thiazolo[5,4-d]thiazole (B1587360) core is known for its electron-accepting properties and planarity, which facilitates charge transport. researchgate.netnih.gov The inclusion of furan (B31954) rings, as in 2,5-di(furan-2-yl)thiazolo[5,4-d]thiazole, can further tune the electronic and physical properties of the resulting polymer. rsc.org

Polymerization Method: Conducting polymers can be synthesized via chemical or electrochemical methods. jfda-online.com Electropolymerization is a particularly advantageous technique for sensor fabrication as it allows for the direct deposition of the polymer film onto the electrode surface in a single step. nih.gov This method provides control over the film's thickness, morphology, and adherence. The process involves the anodic oxidation of the monomer, leading to the formation of a solid, adherent, and electroactive polymer film. researchgate.net

Enhancing Sensitivity: To improve the sensitivity and lower the detection limits of these platforms, conducting polymers are often incorporated into nanocomposites. jfda-online.com Materials like gold nanoparticles or carbon nanotubes can be combined with the polymer to create a composite with higher electrical conductivity and a larger specific surface area, thereby increasing the number of active sites for detection. mdpi.com

Electrochemical Properties of Poly(this compound) Films

The electrochemical properties of a conducting polymer film, such as its redox behavior, energy levels, and band gap, are fundamental to its function as a sensor. These properties determine the polymer's ability to participate in electron transfer reactions with target analytes. While specific data for the homopolymer of this compound is not extensively detailed in available literature, insights can be gained from the monomer and related thiazolo[5,4-d]thiazole-based materials.

The thiazolo[5,4-d]thiazole core is inherently electron-deficient, which generally leads to high oxidative stability. researchgate.netmdpi.com The electrochemical characteristics can be tuned by attaching different aryl groups. For instance, a novel furan-bridged thiazolo[5,4-d]thiazole based chromophore (RFTzR) exhibited HOMO and LUMO energy levels of -5.36 eV and -3.14 eV, respectively. rsc.org Copolymers incorporating thiazolothiazole units have also been synthesized and characterized, demonstrating tunable electrochemical properties. nih.govrsc.orgnih.govcapes.gov.br For example, a copolymer of indole-6-carboxylic acid and a fluorine-substituted benzothiadiazole derivative showed a HOMO level of -4.89 eV and an optical band gap of 1.59 eV. nih.gov These values are crucial for designing sensors, as they dictate the potential window for electrochemical operation and the energy requirements for charge transfer.

Surface Modification and Functionalization for Electrochemical Applications

To create highly selective and sensitive electrochemical sensors, the surface of the conducting polymer electrode often requires modification and functionalization. mdpi.com These strategies aim to introduce specific recognition elements or enhance the electrochemical response towards a target analyte.

Introduction of Functional Groups: The surface of conducting polymers can be chemically modified to introduce active functional groups like carboxyl (-COOH), amino (-NH2), or hydroxyl (-OH) groups. mdpi.com For thiazolo[5,4-d]thiazole-based polymers, functionalization can be achieved during the synthesis of the monomer itself, for example, by using substituted aldehydes. mdpi.com These functional groups can then serve as anchor points for immobilizing biomolecules such as enzymes or antibodies, which act as specific capture probes for the target analyte. jfda-online.com

Formation of Nanocomposites: A powerful strategy to enhance sensor performance is the creation of nanocomposites by combining the polymer with nanomaterials. mdpi.com Materials such as gold nanoparticles, carbon nanotubes, and nano-oxides can be embedded within the polymer matrix. mdpi.com This approach increases the electrode's effective surface area and can improve the catalytic activity and electron transfer kinetics, leading to higher sensitivity.

Biomolecule Immobilization: For biosensing applications, the polymer surface is often functionalized to immobilize biomolecules like nucleic acids (for DNA biosensors) or enzymes (for detecting specific metabolites). jfda-online.com The conducting polymer acts as a substrate that can transduce the biochemical recognition event (e.g., DNA hybridization) into a measurable electrical signal. jfda-online.com

Material-Specific Interactions and Charge Transfer Dynamics in Electrochemical Systems

The sensing mechanism of a conducting polymer electrode is fundamentally based on material-specific interactions and charge transfer dynamics. When the electrode is exposed to a target analyte, interactions such as adsorption or redox reactions occur at the polymer surface, leading to a change in the polymer's electrical properties.

The electron-deficient nature of the thiazolo[5,4-d]thiazole core plays a crucial role in these processes. mdpi.com This electron-accepting characteristic facilitates charge transfer, which is essential for electrochemical sensing. The charge state of the active sites on the polymer can be modulated by introducing electron-withdrawing or electron-donating groups into the polymer structure, which in turn influences the interaction with chemical adsorbates. researchgate.net

In an electrochemical system, the application of a voltage causes the formation of an electrical double layer at the electrode-electrolyte interface. The dynamics of this charging process are complex and occur over multiple time scales. aps.orgresearchgate.net When a target analyte interacts with the polymer surface, it can alter the structure of this double layer or participate in Faradaic reactions, changing the flow of current. This change is the basis of the sensor's response. For instance, in some thiazole (B1198619) derivatives, intramolecular charge transfer processes can be triggered, which are sensitive to the local environment, a property that can be exploited for sensing applications. nih.gov The rigid and planar structure of the Poly(this compound) backbone is expected to promote efficient charge transport along the polymer chain and facilitate intermolecular π-π stacking, further enhancing its suitability for electrochemical sensing. researchgate.net

Future Research Directions and Emerging Applications of 2,5 Di Furan 2 Yl Thiazolo 5,4 D Thiazole Based Materials

Development of Novel Derivatives with Tailored Electronic Structures

A primary avenue of future research lies in the rational design and synthesis of novel 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole derivatives with precisely controlled electronic properties. The inherent electron-accepting (A) nature of the TzTz core allows for the creation of sophisticated donor-acceptor (D-A) or D-π-A-π-D architectures. By strategically selecting and attaching different electron-donating or electron-withdrawing groups, researchers can fine-tune the frontier molecular orbital (HOMO/LUMO) energy levels, absorption spectra, and charge carrier mobilities. nih.govcapes.gov.br

For instance, the development of a D–π–A–π–D chromophore incorporating furan (B31954) spacers and terminal alkyl units resulted in a material with favorable HOMO/LUMO levels of -5.36 eV and -3.14 eV, respectively. This tailored electronic structure led to a power conversion efficiency (PCE) of 2.72% in a small molecule organic solar cell.

Future work will focus on:

Expanding Donor Moieties: Incorporating stronger electron-donating units than furan, such as carbazole (B46965) or triphenylamine, to enhance light absorption in the visible and near-infrared regions. A copolymer based on alternating carbazole and TzTz units has already demonstrated a field-effect carrier mobility of up to 3.8 × 10⁻³ cm² V⁻¹ s⁻¹ and a PCE of 4.88% in polymer solar cells. rsc.orgnih.gov

Modifying the π-Bridge: Investigating different π-conjugated linkers between the donor and acceptor units to modulate intramolecular charge transfer (ICT) and optimize the optical bandgap.

Asymmetric Functionalization: Synthesizing asymmetric derivatives to influence molecular packing and potentially improve solubility and film-forming properties without compromising electronic performance.

Derivative TypeKey Structural UnitsReported Performance MetricReference
D–π–A–π–D Small MoleculeFuran (π-spacer), Alkyl (Donor)PCE: ~2.72%, Voc: ~0.756 V capes.gov.br
Alternating CopolymerCarbazole (Donor)PCE: 4.88%, Mobility: 3.8 × 10⁻³ cm² V⁻¹ s⁻¹ rsc.orgnih.govfao.org
D-π-A DyeProDOT (π-spacer)PCE: up to 7.71% (DSSC) rsc.org
Table 1: Performance of select Donor-Acceptor derivatives based on the thiazolo[5,4-d]thiazole (B1587360) core.

Integration into Hybrid Organic-Inorganic Advanced Materials

The integration of this compound and its parent TzTz structure into hybrid organic-inorganic materials is a rapidly emerging frontier. These hybrid systems combine the processability and tunable electronic properties of the organic component with the stability and functionality of inorganic materials.

Key research directions include:

Metal-Organic Frameworks (MOFs): Using TzTz-based ligands with coordinating sites (e.g., pyridyl groups) to construct luminescent MOFs (LMOFs). scientificarchives.com For example, the linker 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole has been used with zinc to create a 2D coordination polymer. scientificarchives.com Such porous, crystalline structures are promising for applications in chemical sensing, gas separation (e.g., CO₂ capture), and heterogeneous catalysis. scientificarchives.com

Sol-Gel Materials: Incorporating thiazole-based dyes into inorganic matrices like silica (B1680970) (SiO₂) and zirconia (ZrO₂) through sol-gel processes. nih.gov This method allows for the creation of robust, transparent films and monoliths where the dye is molecularly dispersed, preventing aggregation-caused quenching and enhancing photostability.

Perovskite Solar Cells: Exploring the use of TzTz derivatives as interfacial layers in perovskite solar cells. Their tunable energy levels can facilitate more efficient charge extraction at the perovskite/transport layer interface, while their hydrophobic nature could enhance the device's stability against moisture.

Exploration of New Functionalization Strategies for Enhanced Material Performance

Developing versatile and efficient synthetic methodologies is critical to accessing a wider range of functional TzTz-based materials. While the condensation of dithiooxamide (B146897) with corresponding aldehydes is a common route, future research will increasingly focus on post-synthesis functionalization. mdpi.com

Emerging strategies include:

Cross-Coupling Reactions: Utilizing halogenated (e.g., bromo-substituted) TzTz derivatives as platforms for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille coupling. mdpi.com This allows for the modular attachment of a vast library of aryl and heteroaryl groups.

Direct Arylation: Exploring C-H activation/arylation as a more atom-economical alternative to traditional cross-coupling, reducing the need for pre-functionalized starting materials.

Click Chemistry: Employing highly efficient and orthogonal "click" reactions to attach functional units, such as solubilizing chains or bioactive molecules, under mild conditions.

Versatile Reactive Tags: Installing versatile groups, such as sulfones, on the thiazole (B1198619) ring. These can act as reactive tags, facilitating diverse transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations to create complex molecular architectures.

Advanced Characterization Techniques for In-Operando Device Analysis

To bridge the gap between material properties and device performance, a deeper understanding of the dynamic processes occurring within an active device is essential. Future research will increasingly rely on advanced in-situ and operando characterization techniques to probe morphological and electronic changes under realistic operating conditions. jos.ac.cn

These advanced techniques include:

Scanning Probe Microscopy (SPM): Operando SPM techniques like electrochemical strain microscopy (ESM) and Kelvin probe force microscopy (KPFM) can provide nanoscale information on ion transport, local electric fields, and interfacial capacitance variations while the device is functioning. jos.ac.cnnrel.gov This is crucial for understanding degradation mechanisms and the evolution of junctions under illumination or bias. nrel.gov

Spectroscopic Methods: In-situ and operando optical and vibrational spectroscopy (e.g., Raman, photoluminescence) can track changes in molecular packing, charge carrier dynamics, and the formation of intermediate species during device operation. jos.ac.cnrsc.org

X-ray and Neutron Scattering: Techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) performed in-situ during film formation or device operation can reveal critical information about crystal structure, molecular orientation, and phase separation in blend films.

By correlating real-time structural and electronic data with device performance metrics, these advanced characterization methods will provide invaluable feedback for designing the next generation of this compound-based materials. jos.ac.cnrsc.org

Sustainable Synthesis Approaches and Lifecycle Considerations for Thiazolo[5,4-d]thiazole Materials

As organic electronics move towards commercial viability, the environmental impact of material production becomes a critical consideration. Future research must prioritize the development of sustainable and green synthetic routes for TzTz materials.

Key areas of focus are:

Green Solvents: A significant advancement has been the synthesis of thiazolo[5,4-d]thiazoles using deep eutectic solvents (DES), such as L-proline and ethylene (B1197577) glycol mixtures, as a safe and eco-friendly alternative to hazardous and harsh organic solvents. mdpi.com This approach can provide equivalent or superior yields without requiring extensive purification. mdpi.com

Process Intensification: Adopting one-pot, multicomponent reactions reduces the number of synthetic steps, minimizes solvent usage, and decreases waste generation, aligning with the principles of green chemistry. mdpi.com

Lifecycle Assessment: A crucial future direction will be to conduct comprehensive lifecycle assessments (LCAs) for promising TzTz-based materials. This involves evaluating the environmental impact from cradle-to-grave, including raw material extraction, synthesis, device fabrication, operational lifetime, and end-of-life options like recycling or degradation. While specific recycling protocols for these materials are not yet established, research into the recyclability of organic electronic materials is an active and vital field.

Sustainable ApproachExample/MethodologyKey AdvantageReference
Eco-Friendly SolventsSynthesis in L-proline/ethylene glycol (Deep Eutectic Solvent)Avoids hazardous solvents, good yields (20-75%), straightforward protocol. mdpi.com
Recyclable BiocatalystUse of cross-linked chitosan (B1678972) hydrogel under ultrasonic irradiation.High yields, mild conditions, catalyst is reusable. mdpi.com
Atom EconomyOne-pot multicomponent synthesis strategies.Reduces synthetic steps, waste, and energy consumption. mdpi.com
Table 2: Green and sustainable synthesis strategies relevant to thiazolo[5,4-d]thiazole materials.

Q & A

Q. What synthetic methodologies are established for 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole, and how are key intermediates characterized?

The synthesis typically involves heterocyclization of acylated precursors (e.g., thiosemicarbazides) followed by S-alkylation with chloroacetic acid derivatives under controlled conditions. Key intermediates are characterized using elemental analysis, ¹H NMR (to confirm proton environments in furan and thiazole rings), and IR spectroscopy (to identify functional groups like C=S or C-N stretches). Solubility profiles (e.g., ethanol/DMF solubility) are also critical for purification .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • ¹H NMR : To resolve proton signals from furan (δ 6.2–7.5 ppm) and thiazole (δ 7.0–8.0 ppm) moieties.
  • IR Spectroscopy : For detecting C=S (1050–1250 cm⁻¹) and C-N (1350–1500 cm⁻¹) stretches.
  • Elemental Analysis : To validate molecular composition (C, H, N, S percentages). Mass spectrometry (e.g., ESI-MS) can supplement these for molecular weight confirmation .

Q. How should researchers design initial biological activity assays for this compound?

Begin with in vitro assays :

  • Antimicrobial Activity : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
  • Anticancer Screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 24–72 hours . Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v).

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict feasible reaction pathways and transition states. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) through iterative feedback. For example, reaction yield can improve by 30–50% when guided by computational path searches .

Q. What methodologies address discrepancies in biological activity data across substituted analogs?

Contradictions often arise from substituent electronic/steric effects. Strategies include:

  • Systematic SAR Studies : Synthesize analogs with varying R-groups (e.g., electron-withdrawing nitro vs. electron-donating methyl) and test in parallel assays.
  • Factorial Design : Use 2³ factorial experiments to isolate variables (e.g., substituent size, polarity) affecting bioactivity.
  • Regression Analysis : Correlate logP values with cytotoxicity to identify solubility-activity trade-offs .

Q. How do structure-activity relationship (SAR) studies enhance the pharmacological profile of thiazolo[5,4-d]thiazole derivatives?

SAR involves:

  • Substituent Variation : Modify furan or thiazole groups to optimize logP (for membrane permeability) and hydrogen-bonding capacity (for target binding).
  • Multi-Target Screening : Test analogs against diverse targets (e.g., tubulin inhibition for anticancer activity, GABA receptors for anticonvulsant effects). Tools like PASS software predict bioactivity profiles, prioritizing analogs with high antiproliferative or anticonvulsant potential. Experimental validation in preclinical models (e.g., rodent seizure assays) is critical .

Q. What statistical approaches are recommended for optimizing synthetic yield and purity?

  • Factorial Design : A 2⁴ design evaluates variables like temperature (80–120°C), catalyst loading (5–15 mol%), solvent (DMF vs. THF), and reaction time (12–24 hours).
  • Response Surface Methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., 100°C, 10 mol% catalyst in DMF for 18 hours). These methods reduce experimental runs by 40–60% while maximizing yield (>80%) .

Q. How effective are in silico tools like PASS in predicting biological activity, and what are their limitations?

PASS software predicts activity based on structural descriptors (e.g., pharmacophore patterns), achieving >70% accuracy in identifying antiproliferative or anticonvulsant potential. Limitations include:

  • Neglect of pharmacokinetics (e.g., metabolic stability).
  • Overreliance on existing databases, which may lack data on novel heterocycles. Always validate predictions with in vitro assays (e.g., cell viability) and in vivo models (e.g., maximal electroshock tests for anticonvulsants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.